

# Application Notes and Protocols for In Vivo Pharmacodynamic Studies of AGN-201904

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## Compound of Interest

Compound Name: AGN-201904

Cat. No.: B1665648

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## Introduction

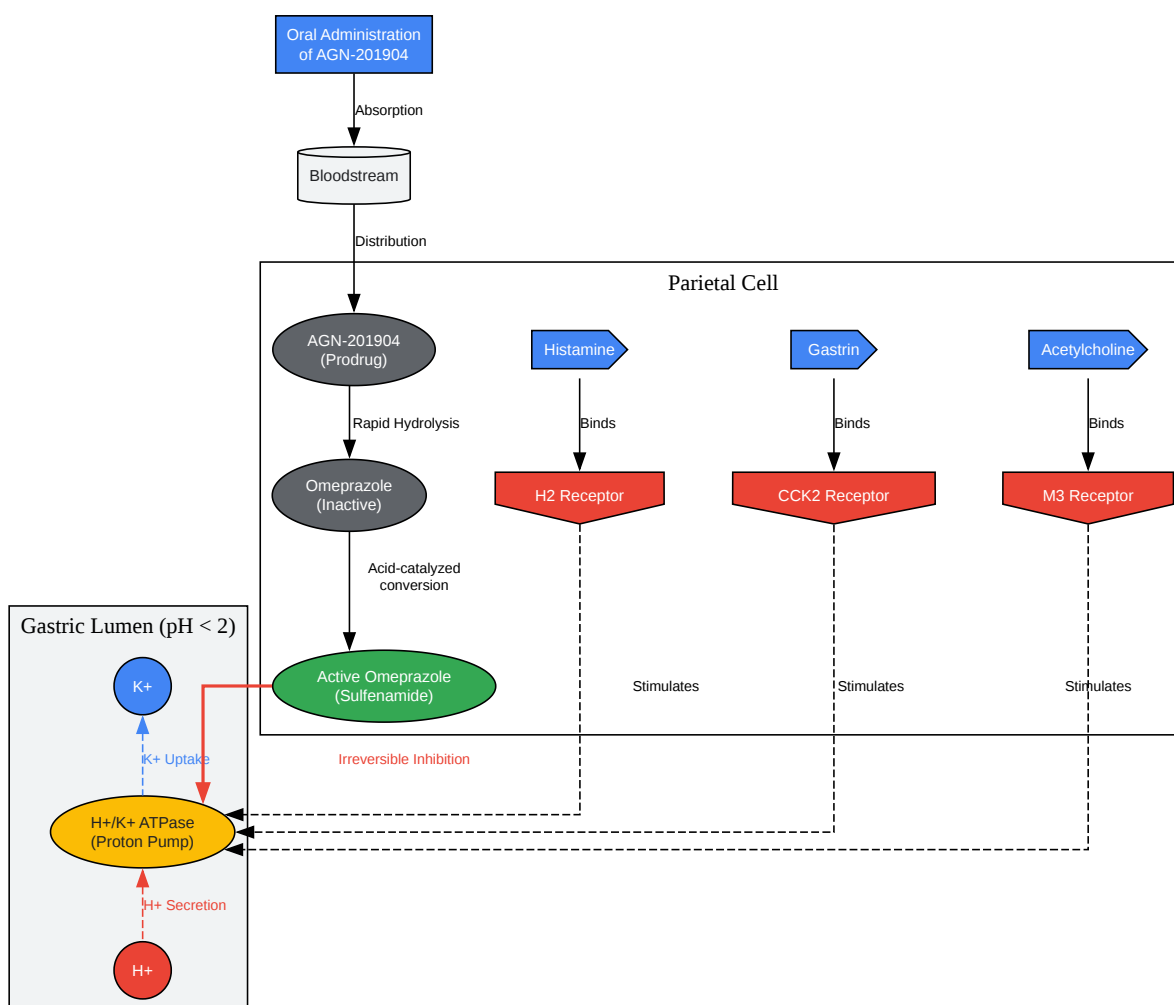
**AGN-201904** is a novel, acid-stable prodrug of omeprazole, a well-established proton pump inhibitor (PPI).<sup>[1][2]</sup> It is designed for chemically metered absorption throughout the small intestine, which provides a prolonged systemic exposure to its active metabolite, omeprazole.<sup>[1][2]</sup> This characteristic suggests the potential for more consistent and prolonged suppression of gastric acid compared to existing PPIs.<sup>[1][2]</sup> These application notes provide detailed protocols for conducting both clinical and preclinical in vivo pharmacodynamic studies to evaluate the efficacy of **AGN-201904** in inhibiting gastric acid secretion.

Proton pump inhibitors as a class of drugs act by irreversibly blocking the hydrogen/potassium adenosine triphosphatase enzyme system ( $H^+/K^+$  ATPase), also known as the gastric proton pump, located in gastric parietal cells.<sup>[3][4]</sup> This enzyme is the final step in the secretion of gastric acid, making its inhibition a highly effective method for reducing stomach acidity.<sup>[3][4][5]</sup>

## Mechanism of Action: Gastric Acid Secretion and PPI Inhibition

Gastric acid secretion is a process regulated by multiple signaling pathways that converge on the  $H^+/K^+$  ATPase in parietal cells. The diagram below illustrates the key pathways involved

and the mechanism of inhibition by proton pump inhibitors like omeprazole, the active metabolite of **AGN-201904**.



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Mechanism of gastric acid secretion and inhibition by **AGN-201904**/omeprazole.

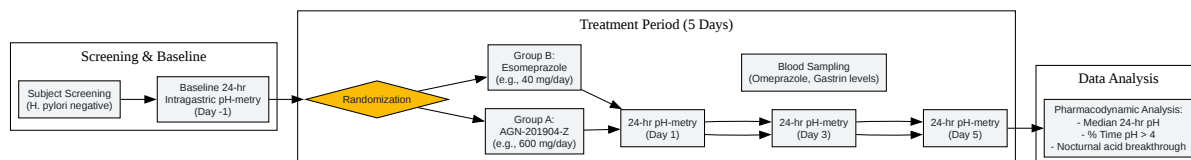
## Clinical Pharmacodynamic Study Protocol

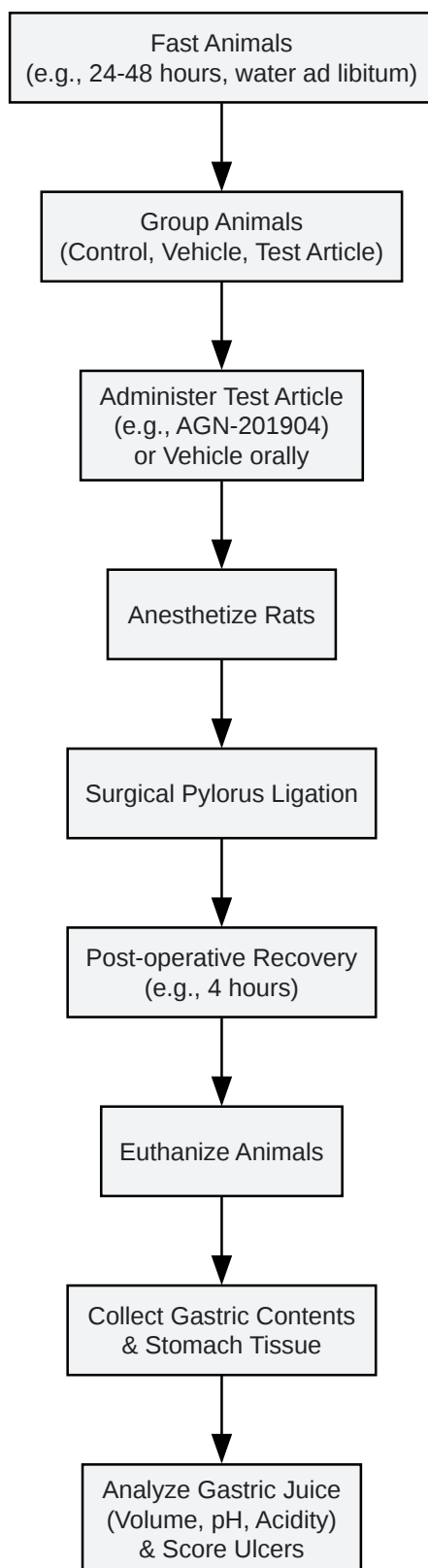
This protocol is based on a randomized, open-label, parallel-group study to compare the pharmacodynamics of **AGN-201904**-Z with another PPI, such as esomeprazole, in healthy volunteers.[3]

### Objective

To assess the effect of **AGN-201904** on 24-hour intragastric pH compared to a standard PPI.

### Experimental Workflow





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